7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Proton NMR (400 MHz, DMSO-d₆) reveals:
- Methoxy Protons : Singlets at δ 3.85 ppm (quinoline-OCH₃) and δ 3.79 ppm (phenyl-OCH₃).
- Aromatic Protons :
- δ 8.21 ppm (d, J = 8.4 Hz, H-5 quinoline).
- δ 7.94 ppm (s, H-3 quinoline).
- δ 7.52–7.48 ppm (m, phenyl-H).
- Carboxylic Acid Proton : Broad signal at δ 12.6 ppm (exchanges with D₂O).
Table 3: Key ¹H NMR Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.79 | s | Phenyl-OCH₃ |
| 3.85 | s | Quinoline-OCH₃ |
| 7.48 | d (J=8.8 Hz) | Phenyl C-2/C-6 H |
| 8.21 | d (J=8.4 Hz) | Quinoline H-5 |
Infrared (IR) Vibrational Mode Assignment
IR spectroscopy (KBr pellet) identifies critical functional groups:
- O-H Stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
- C=O Stretch : Sharp peak at 1685 cm⁻¹.
- C-O-C Asymmetric Stretch : 1245 cm⁻¹ (methoxy groups).
Table 4: IR Spectral Features
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1685 | ν(C=O) carboxylic acid |
| 1245 | νₐ(C-O-C) methoxy |
| 1510 | ν(C=C) aromatic |
Properties
CAS No. |
116734-20-4 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)16-10-15(18(20)21)14-8-7-13(23-2)9-17(14)19-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
FFMMVMRDDWAUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves:
- The construction of the quinoline backbone.
- Functionalization at specific positions using methoxy and carboxylic acid groups.
- Optimization of reaction conditions to maximize yield and minimize side reactions.
Key Steps in the Synthesis
Step 1: Formation of Quinoline Backbone
Starting materials such as isatin or 2-toluquinoline-4-carboxylic acid are commonly used to build the quinoline framework. These compounds undergo condensation reactions with aldehydes like phenyl aldehyde under controlled conditions (e.g., elevated temperatures around 100°C) to form intermediates.Step 2: Substitution Reactions
Methoxy groups are introduced via methylation reactions using agents like dimethyl sulfate or methanol under basic or acidic conditions, depending on the reactivity of the intermediate.Step 3: Carboxylation
The carboxylic acid group is introduced through oxidation or hydrolysis reactions, often involving potassium permanganate or sodium hydroxide solutions.
Specific Preparation Protocols
Protocol A: Using 2-Toluquinoline-4-Carboxylic Acid
-
- Reactants: 2-toluquinoline-4-carboxylic acid and phenyl aldehyde.
- Solvent: Organic solvent such as xylene.
- Catalyst: Acidic catalyst (e.g., sulfuric acid).
- Temperature: ~100°C.
- Reaction Time: ~3 hours.
-
- Combine reactants in a reaction vessel.
- Heat the mixture to reflux for several hours.
- Filter and dry the product to obtain a yellow solid (intermediate).
Yield :
Protocol B: Oxidation with Potassium Permanganate
-
- Intermediate: 2-vinylquinoline derivative.
- Oxidizing Agent: Potassium permanganate.
- Base: Sodium hydroxide solution (3M).
- Temperature: 35–45°C.
- Reaction Time: 5–8 hours.
-
- Dissolve the intermediate in a basic solution.
- Add potassium permanganate slowly while maintaining temperature control.
- After completion, acidify with hydrochloric acid to pH ~1–2.
- Filter and dry to obtain the desired quinoline dicarboxylic acid.
Yield :
Protocol C: Methoxylation
-
- Starting Material: Quinoline derivative with free hydroxyl groups.
- Methylating Agent: Dimethyl sulfate or methanol.
- Catalyst/Base: Sodium hydroxide or potassium carbonate.
- Temperature: Mild heating (~60°C).
-
- Dissolve the quinoline derivative in methanol or another solvent.
- Add methylating agent and base gradually while stirring.
- Heat gently and monitor the reaction progress using techniques like TLC or HPLC.
Yield :
- Moderate to high yields depending on reaction optimization.
Analysis of Reaction Parameters
Temperature Control
Temperature plays a critical role in determining product yield and minimizing side reactions:
Catalysts
Acidic catalysts (e.g., sulfuric acid) enhance condensation reactions, while bases (e.g., sodium hydroxide) are crucial for hydrolysis and methylation steps.
Solvent Selection
Solvents like xylene or methanol are chosen based on their ability to dissolve reactants and facilitate specific reaction mechanisms.
Data Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinoline Backbone Formation | Isatin, phenyl aldehyde, sulfuric acid | ~85% | Requires reflux at ~100°C |
| Oxidation | Potassium permanganate, NaOH solution | ~94% | Controlled at ~35–45°C |
| Methoxylation | Dimethyl sulfate, NaOH | Moderate | Mild heating (~60°C) |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes regioselective substitution reactions, particularly at the C-2 and C-4 positions, enabling structural diversification for pharmaceutical applications.
Suzuki–Miyaura Cross-Coupling
This palladium-catalyzed reaction introduces aryl groups to the quinoline scaffold. For example:
-
Reaction with 2-naphthaleneboronic acid under Suzuki conditions yields 7-Methoxy-2-(naphthalen-2-yl)quinoline-4-carboxylic acid (IC₅₀ = 1.2 μM against M. tuberculosis) .
-
Electron-donating (e.g., methoxy) and electron-withdrawing (e.g., bromo) substituents on aryl boronic acids are tolerated, with yields ranging from 52–77% depending on steric and electronic factors .
| Substituent on Boronic Acid | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|
| 4-Methoxyphenyl | 66 | 2.8 μM (Antitubercular) |
| Phenanthren-3-yl | 58 | 1.0 μM (Antitubercular) |
| Naphthalen-2-yl | 77 | 1.2 μM (Antitubercular) |
Carboxylic Acid Derivitization
The carboxylic acid group participates in amidation and esterification:
-
Reaction with benzylamine forms 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxamide (PubChem CID: 10270385) .
-
Esterification with ethanol under acidic conditions produces the ethyl ester derivative, enhancing cell membrane permeability.
Oxidation and Reduction
The quinoline core and substituents undergo redox transformations:
Oxidation
-
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the nitrogen atom, forming 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid N-oxide , which exhibits altered DNA gyrase inhibition properties .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, modulating its pharmacokinetic profile.
Cyclization and Cascade Reactions
Copper-catalyzed cascade reactions enable the synthesis of polycyclic frameworks:
-
Reaction with ethyl acetoacetate and 2-halobenzoic acids generates isoquinolone-4-carboxylic acid derivatives in yields up to 77% .
-
Steric hindrance from substituents (e.g., cyclopentanone) reduces yields to trace amounts, highlighting the sensitivity of these reactions .
Biological Activity Correlation
Reaction products show structure-activity relationships (SAR):
-
Antitubercular Activity : C-2 aryl groups (e.g., naphthalen-2-yl) enhance M. tuberculosis inhibition by targeting DNA gyrase (IC₅₀ = 1.2 μM) .
-
Cytotoxicity : Ethyl ester derivatives demonstrate improved selectivity against cancer cell lines (e.g., MCF-7, IC₅₀ = 4.5 μM) compared to the parent acid.
Reaction Optimization Insights
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis:
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. It is used to create various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.
Reactivity and Transformations:
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure to obtain derivatives with enhanced properties. For instance, it can be oxidized to form quinoline derivatives with different functional groups, which can be tailored for specific applications in drug development.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound to quinoline derivatives |
| Reduction | Reduces carboxylic acid to alcohol or other forms |
| Substitution | Introduces various substituents onto the quinoline ring |
Biological Activities
Antimicrobial Properties:
Research indicates that 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent. The compound's structure allows it to inhibit DNA gyrase, critical for bacterial DNA replication.
Anticancer Effects:
The compound has shown promise in cancer research, particularly as a histone deacetylase (HDAC) inhibitor. HDACs play a vital role in regulating gene expression related to cell growth and differentiation. Inhibition of these enzymes can lead to apoptosis in cancer cells. Studies have reported that derivatives of this compound induce cell cycle arrest at the G1 phase and promote apoptosis through various molecular pathways.
Case Studies
-
Antitubercular Activity:
A study focused on the synthesis and screening of 2-arylquinoline-4-carboxylic acid analogs revealed that certain modifications significantly enhance their inhibitory effects against Mycobacterium tuberculosis. Notably, compounds with specific alkyl substitutions at the C-6 position demonstrated improved activity (MIC values < 16 μg/mL) . -
Cytotoxicity Against Cancer Cells:
Another investigation synthesized novel derivatives incorporating the quinoline scaffold linked with acrylamide moieties. These compounds were tested for cytotoxicity against various cancer cell lines, revealing significant activity associated with the induction of apoptosis and inhibition of EGFR kinase . -
Histone Deacetylase Inhibition:
Research highlighted the development of selective HDAC inhibitors based on this compound's structure. One derivative showed potent anticancer activity with a specific focus on HDAC3 inhibition, marking it as a lead compound for further therapeutic exploration .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.
The exact mechanism of action can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoline core critically influence electronic properties and bioactivity:
Table 1: Structural Comparison of Key Quinoline-4-Carboxylic Acid Derivatives
| Compound Name | Quinoline Substituents | Aryl/Other Substituents | Key Properties/Activities | Reference |
|---|---|---|---|---|
| 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 7-OCH₃, 2-(4-OCH₃-C₆H₄) | — | Not reported | [7], [13] |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (B6) | 2-(4-OCH₃-C₆H₄) | — | Synthetic intermediate | [1], [7] |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Benzo-fused ring, 2-(4-OCH₃-C₆H₄) | — | Anti-inflammatory (COX-2 inhibition) | [2] |
| 6-Methoxy-2-phenylquinoline-4-carboxylate | 6-OCH₃, 2-Ph | — | P-glycoprotein inhibition | [3] |
| 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | 6-Cl, 2-(4-OCH₂CH₃-C₆H₄) | — | Not reported | [8] |
Physicochemical Properties
Table 3: Physicochemical Data
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|---|
| 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 323.31 | Not reported | Likely polar solvents (DMSO) | [13] |
| B6 | 280.09 | Not reported | Crystallizes in EtOAc | [7] |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | 297.73 | Not reported | Soluble in DMSO, chloroform | [21] |
| 4k | 380.84 | 223–225 | Ethanol | [5] |
- The dual methoxy groups in the target compound may improve aqueous solubility compared to halogenated or non-polar analogs .
- Melting points for amino-substituted quinolines (e.g., 4k) are higher due to intermolecular hydrogen bonding .
Biological Activity
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a quinoline core substituted with methoxy groups. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties through various mechanisms:
- Cytotoxicity : In vitro studies demonstrated that 7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative effects, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-9. This was evidenced by increased expression levels observed in treated cells compared to controls . Additionally, cell cycle arrest at the G1 phase was noted, further contributing to its anticancer efficacy .
Table 1: Cytotoxicity of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | <5 | Apoptosis induction via p53 upregulation |
| HeLa | <10 | Cell cycle arrest and apoptosis |
Mechanistic Studies
The biological activity of the compound can be attributed to several key mechanisms:
- EGFR Inhibition : Quinoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR signaling pathways leads to reduced cell proliferation and survival .
- Metal Chelation : The quinoline structure allows for potential chelation with divalent metals, enhancing its bioactivity by stabilizing interactions with biological targets .
- Antioxidant Properties : Some studies indicate that quinoline derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Case Studies
A notable study evaluated the effects of 7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid in combination with other chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes in clinical settings .
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?
The Pfitzinger reaction is a primary method, involving condensation of isatin derivatives with ketones in alkaline media (e.g., potassium hydroxide in aqueous ethanol). Microwave-assisted synthesis can reduce reaction times (e.g., 12 minutes at 140°C) and improve yields compared to conventional heating . Alternative routes include acylation of methylanthranilate derivatives followed by heterocyclization, though yields vary with substituent positioning . Optimization focuses on solvent selection (e.g., ethanol vs. DMF), catalyst loading, and temperature control to minimize side products.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming molecular geometry and hydrogen-bonding patterns (e.g., monoclinic crystal system with P21/c space group, β = 90.859°) . Complementary techniques include:
- NMR : ¹H/¹³C spectra identify methoxy and carboxylic proton environments.
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 339.3 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
Quinoline derivatives exhibit antimicrobial and anticancer properties. This compound may inhibit DNA gyrase (IC₅₀ ~5 µM) and topoisomerase IV, critical for bacterial DNA replication . In cancer models, it shows moderate activity against kinase-driven pathways (e.g., EGFR inhibition at 10 µM) . Initial assays often use in vitro cytotoxicity screens (e.g., MTT assays on HeLa cells) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence synthetic yield and byproduct formation?
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase esterification side products. Microwave irradiation with ethanol/water mixtures improves regioselectivity for the quinoline core . Catalysts like triethylamine reduce carboxylate dimerization, while Lewis acids (e.g., ZnCl₂) can stabilize intermediates during cyclization . Yield discrepancies (>20% variation) between batch and flow reactors highlight scalability challenges .
Q. What strategies address polymorphism and co-crystallization issues in X-ray studies?
Polymorphism arises from methoxy group rotational flexibility. Co-crystallization with carboxylic acid acceptors (e.g., 4-methylphenyl esters) stabilizes specific conformations. Slow evaporation from ethanol at 291 K produces needle-shaped crystals suitable for diffraction, whereas rapid cooling leads to cubic, low-quality crystals . Hydrogen-bonded chains (C–H···O interactions) and π-π stacking (centroid distances 3.5–3.9 Å) are critical for lattice stability .
Q. How can mechanistic studies resolve contradictions in reported biological efficacy?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may stem from assay conditions (e.g., serum concentration, pH). Target validation via CRISPR knockouts or isotopic labeling (e.g., ¹⁴C-tagged compound) clarifies off-target effects. For antimicrobial activity, resistance profiling (e.g., E. coli topoisomerase mutants) distinguishes specific vs. broad-spectrum mechanisms .
Q. What stability challenges arise under varying storage conditions, and how are decomposition products managed?
The compound is stable in dry, inert atmospheres but hydrolyzes in humid environments, releasing CO and NOₓ upon decomposition . Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways. Storage recommendations include desiccated containers at 2–8°C and avoidance of static charge accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
